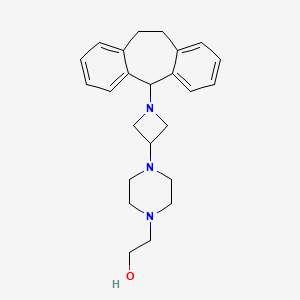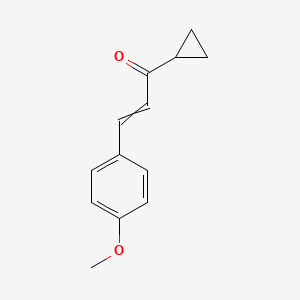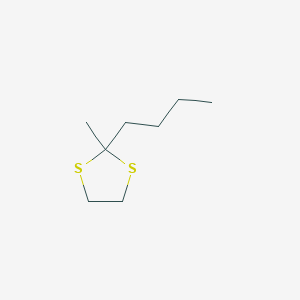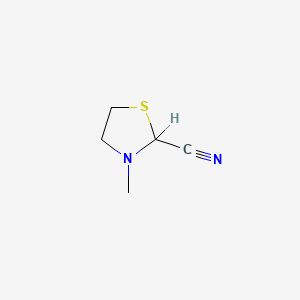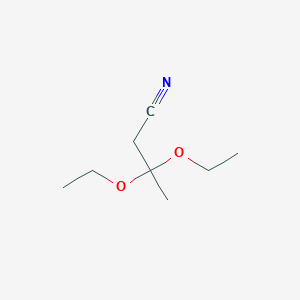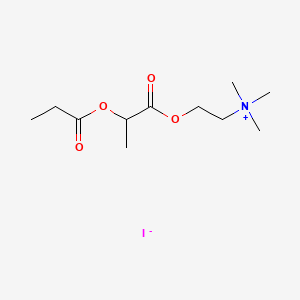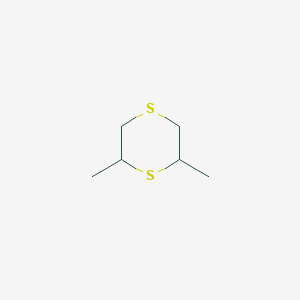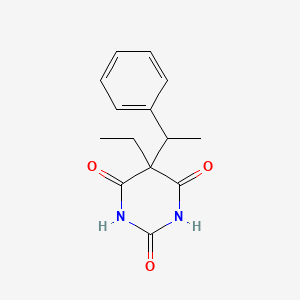![molecular formula C8H14S2 B14460294 6,9-Dithiaspiro[3.6]decane CAS No. 69212-22-2](/img/structure/B14460294.png)
6,9-Dithiaspiro[3.6]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Dithiaspiro[36]decane is a unique spirocyclic compound characterized by its distinctive structure, which includes two sulfur atoms and a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dithiaspiro[3.6]decane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the radical cyclization of appropriate precursors under specific conditions. For example, the use of radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a suitable solvent can facilitate the formation of the spirocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
6,9-Dithiaspiro[3.6]decane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
6,9-Dithiaspiro[3.6]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential drug scaffold.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics and anticancer drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 6,9-Dithiaspiro[3.6]decane involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, its spirocyclic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
6,9-Dithiaspiro[3.6]decane can be compared with other spirocyclic compounds such as:
1,6-Dioxaspiro[4.5]decane: This compound contains oxygen atoms instead of sulfur and has different chemical properties and reactivity.
1,4-Dithiaspiro[4.5]decane: Similar to this compound but with a different ring size and sulfur atom positioning.
1,6,9-Trioxaspiro[4.5]decane: Contains three oxygen atoms and is used in different applications compared to its sulfur-containing counterparts
These comparisons highlight the unique properties of 6,9-Dithiaspiro[3
Propiedades
Número CAS |
69212-22-2 |
|---|---|
Fórmula molecular |
C8H14S2 |
Peso molecular |
174.3 g/mol |
Nombre IUPAC |
6,9-dithiaspiro[3.6]decane |
InChI |
InChI=1S/C8H14S2/c1-2-8(3-1)6-9-4-5-10-7-8/h1-7H2 |
Clave InChI |
TYZLETNXAFMTOM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CSCCSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
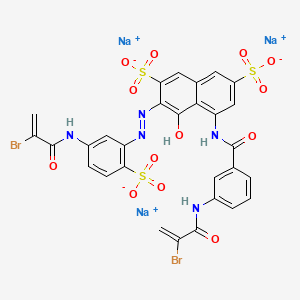
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
